Oxidative Stability Marker: 3-Hexen-2-one Exhibits n-3 PUFA-Specific Volatile Generation Distinct from Saturated Ketones in Accelerated Oil Oxidation
In a quantitative HS-SPME-GC/TOF-MS study of seven edible oils subjected to accelerated thermal oxidation (15 days), 3-hexen-2-one was below the detection limit in partially hydrogenated vegetable oil (PHVO) but reached 219 ± 8 μg/kg in flax oil—characterized by the highest α-linolenic acid (ALA, 18:3 n-3) content—and 133 ± 2 μg/kg and 101 ± 1 μg/kg in fish oil (FO) and cod liver oil (CLO), respectively [1]. By contrast, the saturated methyl ketone 2-pentanone was readily detected even in the low-oxidation PHVO matrix (19 ± 5 μg/kg) and showed a comparatively modest enrichment factor across oils (3.2× from PHVO to flax oil vs. >137× for 3-hexen-2-one from non-detectable to 219 μg/kg), demonstrating that 3-hexen-2-one's generation is selectively coupled to n-3 PUFA degradation rather than general lipid thermolysis [1].
| Evidence Dimension | Concentration (μg/kg) in thermally oxidized edible oils as a function of n-3 PUFA content; selective generation vs. saturated ketone baseline |
|---|---|
| Target Compound Data | 3-Hexen-2-one: not detected (PHVO, low n-3); 219 ± 8 μg/kg (flax oil, high ALA); 133 ± 2 μg/kg (FO); 101 ± 1 μg/kg (CLO) [1] |
| Comparator Or Baseline | 2-Pentanone (saturated methyl ketone): 19 ± 5 μg/kg (PHVO); 174 ± 12 μg/kg (flax oil); 92 ± 13 μg/kg (FO); 60 ± 9 μg/kg (CLO) [1] |
| Quantified Difference | 3-Hexen-2-one shows >137-fold dynamic range (non-detectable to 219 μg/kg) vs. ~9.2-fold for 2-pentanone (19 to 174 μg/kg) across the same oil set; 3-hexen-2-one absent in low-n-3 matrix vs. 2-pentanone present at 19 μg/kg, confirming selective coupling to n-3 PUFA oxidation [1] |
| Conditions | Seven edible oils, thermally oxidized at 60°C for 15 days; HS-SPME-GC/TOF-MS with broad-spectrum isotopically labeled internal standards; concentrations in μg/kg oil [1] |
Why This Matters
For procurement in food QC and lipid oxidation research, 3-hexen-2-one serves as a selective volatile marker of n-3 PUFA degradation that is absent in low-n-3 matrices, whereas saturated ketones like 2-pentanone generate from diverse lipid sources and cannot provide equivalent diagnostic specificity.
- [1] Gómez-Cortés, P.; Sacks, G.L.; Brenna, J.T. Quantitative analysis of volatiles in edible oils following accelerated oxidation using broad spectrum isotope standards. Food Chem. 2014, 174, 310–318. DOI: 10.1016/j.foodchem.2014.11.015 View Source
